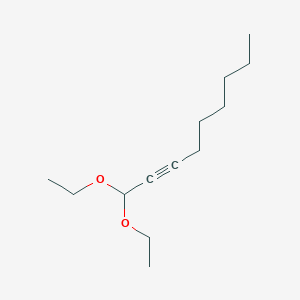

1,1-Diethoxynon-2-yne

Description

Properties

IUPAC Name |

1,1-diethoxynon-2-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZXECZOXGVVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016574 | |

| Record name | 2-Nonyn-1-al diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79496-57-4 | |

| Record name | 2-Nonyn-1-al diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,1 Diethoxynon 2 Yne

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond is the most reactive site in 1,1-diethoxynon-2-yne, readily participating in addition reactions where its π-bonds are cleaved to form new single bonds.

Addition reactions are a fundamental class of transformations for alkynes, allowing for the introduction of a variety of substituents.

The triple bond of this compound can be fully or partially reduced through hydrogenation. Complete hydrogenation to yield 1,1-diethoxynonane (B1582667) requires a catalyst such as platinum or palladium on carbon in the presence of hydrogen gas. doubtnut.combyjus.com

Selective partial reduction, or semi-hydrogenation, can produce either the cis- or trans-alkene with high stereoselectivity. chemistrytalk.org The use of Lindlar's catalyst, which is a "poisoned" palladium catalyst, results in syn-addition of hydrogen, yielding the (Z)-alkene (cis-isomer), (Z)-1,1-diethoxynon-2-ene. byjus.comsciencemadness.org In contrast, a dissolving metal reduction, such as with sodium in liquid ammonia, proceeds through an anti-addition mechanism to form the (E)-alkene (trans-isomer), (E)-1,1-diethoxynon-2-ene. chemistrytalk.org

Table 1: Hydrogenation and Semi-Hydrogenation of this compound

| Reaction | Catalyst/Reagents | Major Product |

| Full Hydrogenation | Pd/C, H₂ | 1,1-Diethoxynonane |

| cis-Semi-Hydrogenation | Lindlar's Catalyst, H₂ | (Z)-1,1-Diethoxynon-2-ene |

| trans-Semi-Hydrogenation | Na, NH₃ (l) | (E)-1,1-Diethoxynon-2-ene |

Halogens like chlorine (Cl₂) and bromine (Br₂) can add across the triple bond of this compound. chemistrytalk.orgkhanacademy.org This electrophilic addition can occur once or twice, depending on the amount of halogen used. The addition of one equivalent of a halogen typically proceeds with anti-stereoselectivity, forming an (E)-dihaloalkene. khanacademy.orglibretexts.org The reaction with a second equivalent of the halogen leads to the formation of a tetrahaloalkane. chemistrytalk.org

Hydrofunctionalization reactions involve the addition of a molecule with a hydrogen atom and another group (H-X) across the triple bond.

Hydration: The addition of water to an alkyne, known as hydration, is typically catalyzed by acid and a mercury(II) salt. byjus.com For an internal alkyne like this compound, this reaction would be expected to produce a ketone. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. chemistrytalk.org

Hydroamination: This reaction involves the addition of an amine across the alkyne. While not extensively documented for this specific compound, hydroamination of alkynes is a known transformation often requiring a metal catalyst.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the triple bond. chemistrytalk.org Treatment of this compound with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide and a base, would yield an enol that tautomerizes to an aldehyde. chemistrytalk.org

The alkyne group in this compound can act as a component in cycloaddition reactions to form cyclic compounds. libretexts.orgmdpi.com A prominent example is the Diels-Alder reaction, where the alkyne can function as a dienophile, reacting with a conjugated diene to create a six-membered ring. libretexts.org The reactivity in these reactions can be influenced by the electronic nature of the substituents on the alkyne.

While this compound lacks a terminal hydrogen, making it unsuitable for direct Sonogashira coupling, it can participate in other metal-catalyzed cross-coupling reactions. eie.grumb.edulibretexts.org For instance, after undergoing hydrostannylation (addition of a tin hydride) or hydrozirconation, the resulting vinylstannane or vinylzirconium species can be coupled with organic halides in Stille or Negishi reactions, respectively. libretexts.org These reactions are powerful tools for forming new carbon-carbon bonds.

Table 2: Key Reactions of the Alkyne Moiety in this compound

Addition Reactions to the Carbon-Carbon Triple Bond

Reactions at the Acetal (B89532) Functionality

The 1,1-diethoxy group, an acetal, is a key functional group in this compound, and its reactivity is of significant interest in organic synthesis.

Hydrolysis and Derivatization of the 1,1-Diethoxy Group

The acetal functionality in this compound is susceptible to hydrolysis under acidic conditions. This reaction typically involves the protonation of one of the ethoxy groups, followed by the loss of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which is in equilibrium with the corresponding aldehyde and ethanol.

Recent research has focused on the derivatization of internal alkynes for improved analysis, which can involve reactions at other parts of the molecule while the acetal group remains intact or is used as a synthetic handle. chemrxiv.orgresearchgate.net For instance, a protocol utilizing the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been developed to create trisubstituted triazoles from internal alkynes, significantly enhancing their electrospray ionization efficiency for mass spectrometry analysis. chemrxiv.orgresearchgate.net

Transacetalization Reactions

Transacetalization is a process where the ethoxy groups of the acetal are exchanged with other alkoxy groups. This reaction is typically catalyzed by an acid and driven to completion by removing the displaced alcohol (ethanol in this case) from the reaction mixture. For this compound, reaction with a diol in the presence of an acid catalyst would lead to the formation of a cyclic acetal. This transformation is valuable for introducing different protecting groups or for creating more complex molecular architectures.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Analysis of Elimination Reactions

Elimination reactions involving structures similar to this compound can proceed through various mechanisms, primarily E1 and E2. iitk.ac.inmatanginicollege.ac.inyoutube.com The specific pathway is influenced by factors such as the strength of the base, the nature of the solvent, and the structure of the substrate. iitk.ac.inmatanginicollege.ac.in

E1 (Elimination Unimolecular): This is a two-step mechanism that begins with the formation of a carbocation intermediate, which is the rate-determining step. matanginicollege.ac.inlibretexts.org This is followed by deprotonation by a weak base to form a double bond. matanginicollege.ac.inlibretexts.org

E2 (Elimination Bimolecular): This is a one-step, concerted reaction where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. iitk.ac.inmatanginicollege.ac.in

The presence of the alkyne and acetal functionalities in this compound introduces complexity to potential elimination pathways.

Table 1: Comparison of E1 and E2 Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Base] (Second-order) |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Base Strength | Weak base is sufficient | Strong base is required |

| Stereochemistry | Non-stereospecific | Stereospecific (anti-periplanar preferred) |

Studies of Isomerization Mechanisms

The isomerization of alkynes is a significant area of study. Internal alkynes like this compound can potentially isomerize to other alkynes or to allenes. wikipedia.org The mechanisms for such isomerizations can be complex and may be catalyzed by acids, bases, or transition metals. For instance, the isomerization of silyl (B83357) enol ethers has been shown to be catalyzed by triflic imide, proceeding through a protonation-deprotonation equilibrium to yield the thermodynamically more stable isomer. beilstein-journals.org Similar acid-catalyzed pathways could be envisioned for the isomerization of the alkyne position in this compound.

The thermal isomerization of related cyclic systems has also been investigated to understand the underlying mechanisms, with deuterium (B1214612) kinetic isotope effects being a valuable tool to distinguish between different pathways. nih.govnih.gov

Understanding Multistep Reaction Pathways

This compound can be a starting material or an intermediate in multistep synthetic sequences. youtube.com For example, the synthesis of internal alkynes can be achieved through various methods, including the Corey-Fuchs reaction, Seyferth-Gilbert homologation, and the dehydrohalogenation of dihaloalkanes. wikipedia.orgorganic-chemistry.org The understanding of how to sequence these reactions is critical for the efficient synthesis of complex target molecules.

One-pot reactions that combine multiple transformations, such as an isomerization followed by a cycloaddition, demonstrate the efficiency of modern synthetic methods. beilstein-journals.org In such a sequence, a kinetically favored silyl enol ether was isomerized to its thermodynamically more stable form, which then underwent a (2+2) cycloaddition, all catalyzed by the same reagent. beilstein-journals.org This highlights the potential for developing sophisticated, multi-step pathways involving compounds like this compound.

Spectroscopic Characterization Methodologies for 1,1 Diethoxynon 2 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the carbon and proton environments within a molecule. For 1,1-diethoxynon-2-yne and its derivatives, ¹H and ¹³C NMR are fundamental, while advanced techniques like COSY, HSQC, and HMBC provide deeper insights into the connectivity of the molecular structure.

Proton NMR spectroscopy of this compound provides characteristic signals that confirm the presence of the ethoxy and nonyne moieties. The acetal (B89532) proton, -CH(OEt)₂, typically appears as a singlet or a triplet depending on its coupling with neighboring protons. For instance, in a related compound, 1,1-diethoxy-7-methyloct-3-yn-2-one, the acetal proton signal is a singlet. mdpi.com In another example, 9-chloro-1,1-diethoxy-2-nonyne, the acetal proton appears as a singlet at δ 5.23 ppm. google.com

The protons of the two ethoxy groups (-OCH₂CH₃) exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from their coupling with each other. The methylene protons of the ethyl group in the ethoxy moiety typically resonate in the range of δ 3.5-4.0 ppm.

The protons on the alkyl chain of the nonyne group will show signals in the aliphatic region of the spectrum, with chemical shifts and multiplicities determined by their proximity to the triple bond and neighboring protons. For example, the protons on the carbon adjacent to the alkyne (the propargylic protons) are expected to be deshielded and appear at a distinct chemical shift. In 9-chloro-1,1-diethoxy-2-nonyne, the propargylic protons at C4 appear as a triplet at δ 2.29 ppm. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH(OEt)₂ | ~5.2 | s |

| -OCH₂CH₃ | ~3.6-3.8 | q |

| -OCH₂CH ₃ | ~1.2 | t |

| -C≡C-CH₂- | ~2.2 | t |

| -(CH₂)₅- | ~1.3-1.6 | m |

| -CH₃ (terminal) | ~0.9 | t |

The ¹³C NMR spectrum of this compound provides a count of the non-equivalent carbon atoms and information about their chemical environment. The acetal carbon, -C H(OEt)₂, is characteristically found in the downfield region, typically between δ 90-110 ppm. google.com For 9-chloro-1,1-diethoxy-2-nonyne, this carbon resonates at δ 91.37 ppm. google.com

The sp-hybridized carbons of the alkyne group (C≡C) are also a key feature, generally appearing in the range of δ 70-90 ppm. In 9-chloro-1,1-diethoxy-2-nonyne, the two acetylenic carbons are observed at δ 76.37 and 85.35 ppm. google.com The carbons of the ethoxy groups (-OC H₂C H₃) and the nonyne chain will have distinct signals in the aliphatic region of the spectrum. The methylene carbons of the ethoxy group are typically found around δ 60-65 ppm, while the methyl carbons are located further upfield. google.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H(OEt)₂ | ~91-92 |

| -C ≡C- | ~85 |

| -C≡C - | ~76 |

| -OC H₂CH₃ | ~61 |

| -OCH₂C H₃ | ~15 |

| -C≡C-C H₂- | ~18 |

| -(C H₂)₅- | ~22-31 |

| -C H₃ (terminal) | ~14 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound and its derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show correlations between the methylene and methyl protons of the ethoxy groups, as well as between adjacent protons along the nonyne chain. This helps to piece together the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). csic.es This is invaluable for assigning which proton signal corresponds to which carbon signal. For example, the acetal proton signal would show a cross-peak with the acetal carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by several key absorption bands.

The most diagnostic feature for an internal alkyne is the C≡C stretching vibration, which typically appears as a weak to medium intensity band in the region of 2190-2260 cm⁻¹. mdpi.com The intensity of this absorption is dependent on the symmetry of the alkyne; for a perfectly symmetrical internal alkyne, this peak may be absent. However, in this compound, the asymmetry around the triple bond should result in an observable absorption. For example, in 1,1,2,2-tetraethoxyoct-3-yne, a related compound, the C≡C stretch is observed at 2242 cm⁻¹. mdpi.com

The C-O stretching vibrations of the acetal group are also prominent and are typically found in the fingerprint region, usually as strong bands between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the alkyl chain and the ethoxy groups will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C≡C (internal alkyne) | 2190-2260 | Weak to Medium |

| C-H (sp³) | 2850-2960 | Medium to Strong |

| C-O (acetal) | 1000-1200 | Strong |

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of acetals under electron impact (EI) ionization is often characterized by the loss of an alkoxy group (-OR) to form a stable oxonium ion. psu.edu For this compound, a prominent fragment would likely result from the loss of an ethoxy radical (-OCH₂CH₃) to give an ion at m/z corresponding to [M - 45]⁺. Another common fragmentation pathway for acetals is the loss of an entire ethoxy group as ethanol (B145695), which can be seen in the fragmentation of some peptide acetals. acs.org

The fragmentation of the alkyl chain can also provide structural information. Cleavage of C-C bonds in the nonyne chain will produce a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org In the mass spectrum of 9-chloro-1,1-diethoxy-2-nonyne, a fragment corresponding to [M - 45]⁺ (loss of an ethoxy group) is observed at m/z 173. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. Simple, non-conjugated alkynes generally exhibit weak absorptions in the far UV region, which are often not detectable by standard spectrophotometers. libretexts.org The π → π* transitions in isolated triple bonds require high energy and thus occur at short wavelengths.

For this compound, which lacks extensive conjugation, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The presence of the acetal group does not significantly alter the electronic transitions of the isolated alkyne chromophore. However, if the alkyne were part of a conjugated system, such as in an enyne, the absorption maximum (λmax) would shift to longer wavelengths (a bathochromic shift), and the intensity of the absorption would increase. libretexts.org The extent of this shift is dependent on the length of the conjugated system. libretexts.org For instance, the introduction of further unsaturation or chromophores into the molecule could bring the absorption into the accessible UV-Vis region.

X-ray Diffraction Studies for Solid-State Structure (if applicable to derivatives)

While this compound is a liquid at room temperature, its derivatives, particularly those incorporating polar functional groups or aromatic moieties, may exist as crystalline solids. For such solid-state derivatives, single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.

The methodology involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be reconstructed, which in turn reveals the atomic positions with very high precision.

Key structural parameters that can be obtained from X-ray diffraction studies include:

Bond lengths and angles: These provide definitive information about the geometry of the molecule. For derivatives of this compound, this would confirm the expected bond lengths for the alkyne C≡C triple bond, the C-O and C-C single bonds of the diethyl acetal group, and the hydrocarbon chain.

Conformation: The technique reveals the preferred spatial orientation of the different parts of the molecule. For instance, the conformation of the nonyl chain and the orientation of the ethoxy groups relative to the rest of the molecule can be determined.

Intermolecular interactions: In the solid state, molecules interact with each other through various forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds (if applicable functional groups are present in the derivative). X-ray diffraction can elucidate these interactions, which govern the packing of the molecules in the crystal. For example, in derivatives containing hydroxyl or amino groups, the presence and geometry of intermolecular hydrogen bonds can be precisely mapped. udel.edu

Crystal system and space group: This information describes the symmetry of the crystal lattice. For instance, studies on substituted 1,3-enyne compounds have shown crystallization in monoclinic and orthorhombic systems. hmdb.ca

An illustrative example can be seen in the study of various substituted yne compounds where X-ray crystallography has been used to determine their solid-state structures. hmdb.canist.gov For instance, in a series of 1,4-diethynylbenzene (B1207667) derivatives, X-ray diffraction revealed how different substituents influence the crystal packing through various intermolecular interactions like C-H···π and N-H···π bonds. nist.gov Similarly, for a derivative of this compound that is a solid, X-ray diffraction would provide unambiguous proof of its molecular structure.

The data obtained from X-ray diffraction is typically presented in a crystallographic information file (CIF), which contains all the information needed to describe the crystal structure. Key parameters are often summarized in tables, as shown below for a hypothetical solid derivative of this compound.

Interactive Table: Hypothetical Crystallographic Data for a Solid Derivative of this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1305.6 |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.15 |

| R-factor (%) | 4.5 |

Note: The data in this table is hypothetical and serves as an example of the parameters obtained from an X-ray diffraction experiment.

Computational and Theoretical Chemistry Studies of 1,1 Diethoxynon 2 Yne

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons and the associated energy of the molecular system. Such calculations are crucial for predicting the stability, reactivity, and spectroscopic properties of 1,1-diethoxynon-2-yne.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT methods are particularly well-suited for investigating the electronic properties of molecules with diverse functional groups, such as the alkyne and acetal (B89532) moieties in this compound.

Theoretical studies using DFT would typically involve geometry optimization to find the lowest energy structure of the molecule. Following optimization, a range of electronic properties can be calculated. For this compound, key parameters of interest would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can elucidate the distribution of electron density and the molecular electrostatic potential. These analyses would reveal the electron-rich and electron-poor regions of this compound. It is expected that the triple bond would be an area of high electron density, making it susceptible to electrophilic attack, a common reaction pathway for alkynes. libretexts.orgmasterorganicchemistry.com The oxygen atoms of the diethoxy group, with their lone pairs of electrons, would also represent nucleophilic centers.

A hypothetical set of data from a DFT study on this compound is presented in the table below. This data is illustrative of the types of results that would be obtained from such a calculation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov While often more computationally demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular energies and structures.

For this compound, ab initio calculations would be employed to obtain a more precise determination of its geometric parameters, such as bond lengths and angles. These methods are also valuable for calculating accurate thermochemical data, including the heat of formation and vibrational frequencies. The calculated vibrational frequencies can be used to predict the infrared spectrum of the molecule, providing a theoretical benchmark for experimental studies. Moreover, high-level ab initio calculations can be used to validate the results obtained from DFT methods.

Molecular Modeling and Conformational Analysis

The long, flexible nonyl chain of this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Molecular modeling and conformational analysis aim to identify the most stable conformers and to understand the energy landscape of their interconversion.

The conformational space of this compound would be explored by systematically rotating the single bonds within the molecule. The long hydrocarbon chain can adopt various arrangements, and molecular dynamics simulations can be employed to explore these possibilities. osti.govnih.govnih.govacs.org The relative energies of different conformers are determined by a combination of factors, including steric hindrance and torsional strain. It is anticipated that the most stable conformers would adopt a staggered arrangement along the carbon chain to minimize these unfavorable interactions.

The table below presents a hypothetical conformational analysis of a key dihedral angle in this compound, illustrating the energy differences between staggered and eclipsed conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (C3-C4-C5-C6) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Gauche | 0.9 |

| 120° | Eclipsed | 3.5 |

| 180° | Anti | 0.0 |

Simulations of Reaction Pathways and Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By simulating the transformation from reactants to products, it is possible to identify transition states and intermediates, and to calculate the energy barriers that govern the reaction rate.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For a given reaction of this compound, such as the common electrophilic addition to the alkyne, computational methods can be used to locate the transition state (TS) structure. libretexts.orgnih.gov The transition state is a saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. wikipedia.org

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. faccts.descm.com An IRC calculation traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. acs.org This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For instance, in a hypothetical hydrohalogenation reaction, the IRC would illustrate the progressive formation of the new carbon-halogen and carbon-hydrogen bonds and the breaking of the alkyne's pi bond.

Reaction Dynamics and Kinetics Modeling

Beyond mapping the static reaction pathway, computational methods can be used to model the dynamics and kinetics of a reaction. Transition State Theory (TST) can be applied to the data obtained from quantum chemical calculations to estimate the reaction rate constant. wikipedia.orgox.ac.uk By calculating the vibrational frequencies of the reactant and the transition state, the Gibbs free energy of activation can be determined, which is a key factor in the rate equation.

Molecular dynamics simulations can also provide insights into the dynamic aspects of a reaction, though this is more computationally intensive. These simulations model the motion of atoms over time, offering a more complete picture of the reaction process. For a molecule like this compound, with its long alkyl chain, such simulations could reveal how the flexibility of the chain might influence the accessibility of the reactive alkyne group.

Intermolecular Interactions and Solvent Effects

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused on the intermolecular interactions and solvent effects of this compound. Research in this specific area appears to be limited, and as a result, detailed research findings and data tables pertaining directly to this compound are not available in published studies.

However, to provide a contextual understanding, this section will outline the general principles and methodologies used in computational chemistry to study the intermolecular interactions and solvent effects on molecules structurally similar to this compound. These methods are fundamental to predicting and understanding the behavior of chemical compounds in various environments.

Intermolecular Interactions

Intermolecular interactions are the forces of attraction or repulsion between neighboring molecules. For a molecule like this compound, which contains polar ether groups and a nonpolar hydrocarbon chain, a variety of intermolecular forces would be at play.

Van der Waals Forces: These are the dominant interactions for the nonpolar alkyl chain of the molecule. They include London dispersion forces, which arise from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The two ethoxy groups introduce a permanent dipole moment in the molecule. These dipoles would lead to electrostatic interactions with neighboring polar molecules.

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors, interacting with protic solvents or other hydrogen bond donors.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful tools to investigate and quantify these interactions. mdpi.com For instance, QTAIM can be used to calculate the electron density at bond critical points to determine the strength and nature of intermolecular interactions. mdpi.com

Solvent Effects

The surrounding solvent can significantly influence the conformation, reactivity, and spectroscopic properties of a solute molecule. Computational models are crucial for understanding these effects at a molecular level. Solvent effects can be broadly categorized as non-specific (bulk) and specific (short-range) interactions. researchgate.net

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netresearchgate.net They are effective for capturing the bulk electrostatic effects of the solvent on the solute. q-chem.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. q-chem.com This method is computationally more demanding but is essential for studying specific short-range interactions like hydrogen bonding. researchgate.net Molecular dynamics (MD) simulations are a common tool used with explicit solvent models to study the dynamic behavior of the solute and its surrounding solvent molecules. nih.gov

For a molecule like this compound, the choice of solvent would be critical. In a nonpolar solvent, van der Waals forces would dominate. In a polar aprotic solvent, dipole-dipole interactions would become more significant. In a polar protic solvent, hydrogen bonding between the solvent and the ether oxygens would play a crucial role. Theoretical studies on similar molecules often analyze how solvent polarity affects geometric parameters, dipole moments, and electronic properties like the HOMO-LUMO energy gap. researchgate.net

Hypothetical Data on Solvent Effects

While no experimental or computational data exists for this compound, a hypothetical table can illustrate how solvent properties are typically correlated with calculated molecular properties. The following interactive table presents a hypothetical scenario for changes in the calculated dipole moment and solvation energy of a molecule like this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) |

| n-Hexane | 1.88 | 2.1 | -2.5 |

| Dichloromethane | 8.93 | 2.5 | -5.8 |

| Acetonitrile | 37.5 | 2.9 | -8.2 |

| Water | 80.1 | 3.2 | -10.5 |

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Applications of 1,1 Diethoxynon 2 Yne As a Synthetic Building Block in Advanced Organic Synthesis

A Putative Precursor for the Synthesis of Complex Organic Molecules

The core utility of yne acetals lies in their ability to serve as precursors to a variety of functional groups, making them valuable intermediates in the assembly of complex molecular architectures. The alkyne moiety can undergo a plethora of reactions, including additions, cycloadditions, and couplings, while the acetal (B89532) can be hydrolyzed to reveal a reactive aldehyde or ketone. This dual functionality, in theory, positions 1,1-diethoxynon-2-yne as a valuable, though currently underutilized, synthetic intermediate.

Theoretical Role in Natural Product Synthesis Intermediates

While no direct applications of this compound in the total synthesis of natural products have been documented in peer-reviewed literature, the synthetic strategies employed for similar compounds offer a blueprint for its potential use. For instance, related yne acetals have been utilized to introduce key carbon frameworks that are later elaborated into the complex backbones of natural products. The non-2-yne portion of this compound could, in principle, be incorporated into a larger molecule, with the diethoxyacetal group serving as a masked aldehyde for subsequent transformations.

Potential in Pharmaceutical and Agrochemical Scaffold Construction

The construction of novel molecular scaffolds is a cornerstone of medicinal and agricultural chemistry. The inherent reactivity of the alkyne and the masked carbonyl functionality within this compound make it a hypothetical candidate for the synthesis of new pharmacophores and agrochemical frameworks. For example, a related compound, 9-chloro-1,1-diethoxynon-2-yne, has been mentioned in the context of synthetic transformations, suggesting that functionalized derivatives of this compound could serve as precursors to more complex, potentially bioactive molecules. However, specific studies detailing the conversion of this compound into pharmaceutical or agrochemical leads are yet to be published.

Hypothetical Involvement in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules in a single pot. The participation of acetals and alkynes in such reactions is well-documented. For instance, multicomponent reactions involving acetals, amines, and alkynes have been developed to produce a variety of nitrogen-containing heterocycles. While no specific examples involving this compound have been reported, its structure suggests it could theoretically participate in such transformations, acting as both an alkyne component and a precursor to an aldehyde for in situ imine formation.

Unexplored Avenues in the Development of Novel Reagents and Catalysts

The derivatization of this compound could potentially lead to the development of novel reagents and catalysts. For example, the introduction of coordinating groups onto the non-2-yne backbone could yield ligands for transition metal catalysis. The alkyne itself could be transformed into various organometallic species with unique reactivity. However, the scientific literature currently lacks any reports on the synthesis and application of reagents or catalysts derived from this compound.

Speculative Potential in Materials Science Applications

The application of alkynes in materials science, particularly in the synthesis of polymers and functional materials, is a burgeoning field. The terminal alkyne of this compound could, in theory, be polymerized through various methods, such as metathesis or click chemistry, to create novel polymers with tailored properties. The acetal group could also be leveraged to introduce functionality into the resulting polymer. A patent has mentioned the use of this compound as a fragrance, which hints at its potential in the formulation of consumer products, a branch of materials science. Nevertheless, dedicated research exploring the role of this compound in the development of advanced materials is not yet available.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on creating sustainable pathways to 1,1-diethoxynon-2-yne, moving away from traditional methods that may involve harsh reagents or generate significant waste. Key areas of exploration could include:

Atom-Economical Reactions: Investigating catalytic reactions that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Exploring the synthesis of this compound or its precursors from biomass-derived starting materials.

Solvent-Free or Green Solvent Conditions: Developing synthetic protocols that minimize or eliminate the use of volatile organic compounds, opting instead for water, supercritical fluids, or ionic liquids.

Development of Novel Catalytic Systems for this compound Transformations

The reactivity of the alkyne and acetal (B89532) functionalities in this compound opens the door to a wide array of chemical transformations. The development of novel catalytic systems will be crucial for selectively activating and modifying these groups. Future trends may involve:

Transition Metal Catalysis: Designing catalysts based on metals like palladium, gold, or ruthenium for reactions such as cross-coupling, cycloisomerization, and hydrogenation. These could lead to the synthesis of complex carbocyclic and heterocyclic scaffolds.

Organocatalysis: Utilizing small organic molecules as catalysts to promote stereoselective transformations, offering a metal-free alternative.

Photoredox Catalysis: Employing light-driven catalytic cycles to enable novel bond formations and functionalizations under mild conditions.

Investigations into Bio-inspired and Chemoenzymatic Transformations

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency. Harnessing their power for the transformation of this compound is a compelling avenue for future research. This could involve:

Enzymatic Reductions or Oxidations: Using enzymes like reductases or oxidases to achieve highly stereoselective modifications of the alkyne or other parts of the molecule.

Hydrolase-Catalyzed Reactions: Employing lipases or esterases for the selective hydrolysis of the diethyl acetal, potentially leading to the formation of novel aldehydes.

Directed Evolution of Enzymes: Engineering enzymes to enhance their activity and selectivity for non-natural substrates like this compound.

Advanced Materials Science Applications of this compound Derivatives

The incorporation of the this compound scaffold into larger molecular architectures could lead to materials with novel properties. Research in this area might focus on:

Polymer Synthesis: Utilizing the alkyne functionality for polymerization reactions, such as alkyne metathesis or click chemistry, to create novel polymers with tailored thermal, optical, or electronic properties.

Self-Assembling Systems: Designing derivatives of this compound that can spontaneously organize into well-defined supramolecular structures, with potential applications in nanotechnology and sensing.

Functional Coatings and Surfaces: Grafting derivatives onto surfaces to impart specific properties like hydrophobicity, biocompatibility, or reactivity.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The full impact of this compound will likely be realized through collaborations that bridge traditional scientific divides. A patent has already indicated its potential use as an intermediate in the fragrance industry, suggesting a link to sensory science. google.com Further interdisciplinary research could include:

Chemical Biology: Developing probes based on this compound to study biological processes, leveraging its unique chemical handles for bioconjugation.

Medicinal Chemistry: Exploring the synthesis of biologically active molecules derived from this compound for potential therapeutic applications.

Computational Chemistry: Using theoretical calculations to predict the reactivity and properties of this compound and its derivatives, guiding experimental design. The presence of this compound has been identified in analytical studies using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), indicating its existence in complex mixtures. researchgate.net

The exploration of these future research directions will undoubtedly expand our understanding of the fundamental chemistry of this compound and pave the way for its application in a diverse range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Diethoxynon-2-yne, and how can reaction yields be systematically improved?

- Methodological Answer : Prioritize stepwise optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) frameworks. For example, employ fractional factorial designs to identify critical variables affecting yield . Validate purity via GC-MS or HPLC, ensuring calibration with certified reference standards. Document side products (e.g., alkene byproducts from partial reduction) to refine stoichiometric ratios .

Q. How can the stability of this compound under varying storage conditions be rigorously evaluated?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature (e.g., 4°C, 25°C, 40°C), and light. Monitor degradation kinetics via NMR or FTIR, quantifying key decomposition products (e.g., hydrolysis to non-2-yn-1-ol). Use Arrhenius equations to extrapolate shelf-life predictions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Combine NMR (to confirm ethoxy group connectivity) and IR (for alkyne C≡C stretching at ~2100–2260 cm). Discrepancies in molecular ion peaks (via HRMS) may arise from isotopic interference; resolve these using high-resolution instruments and deuterated solvents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : Perform DFT calculations to map electron density distributions and frontier molecular orbitals. Pair computational insights with experimental kinetic studies (e.g., varying ligands in Pd-catalyzed Sonogashira couplings). Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in scaling from milligram to gram quantities?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ Raman spectroscopy). Conduct failure mode and effects analysis (FMEA) to preempt scale-up challenges, such as exothermicity or mixing inefficiencies. Validate reproducibility across ≥3 independent batches .

Q. How can the environmental fate of this compound be modeled, and what are its predicted degradation pathways in aqueous systems?

- Methodological Answer : Use EPI Suite or TEST software to estimate hydrolysis half-lives and biodegradation potential. Validate models with laboratory microcosm studies under aerobic/anaerobic conditions. Quantify metabolites (e.g., ethoxy cleavage products) via LC-QTOF-MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s thermodynamic properties?

- Methodological Answer : Reconcile differences by auditing computational parameters (e.g., basis sets, solvation models) and experimental error margins (e.g., calorimetry precision). Perform sensitivity analyses to identify dominant variables. Cross-validate with independent datasets from peer-reviewed literature .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC/LC determinations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize biological significance .

Literature and Data Sourcing Guidelines

- Reliable Sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry, Green Chemistry) and authoritative databases (SciFinder, Reaxys) for physicochemical data .

- Data Tables : Include raw datasets in appendices, with processed data (e.g., normalized yields, statistical summaries) in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.